4-Chlorochalcone

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Researchers developing selective hMAO-B assays or SAR studies on chalcone cytotoxicity require compounds with well-defined substitution-specific activity. Generic chalcone substitution alters inhibition profiles. - **Selective hMAO-B inhibition**: IC50 = 0.082 μM (hMAO-B) vs. 9.10 μM (hMAO-A). - **Validated cytotoxicity benchmark**: SKBR-3 breast cancer cells (IC50 = 15.93 μg/mL). - **Antifungal lead scaffold**: Superior to ketoconazole against M. gypseum. Available for immediate research use with analytical data.

Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
CAS No. 22252-16-0
Cat. No. B3421699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorochalcone
CAS22252-16-0
Molecular FormulaC15H11ClO
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
InChIKeyABGIIXRNMHUKII-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorochalcone: Compound Overview


4-Chlorochalcone is a synthetic chalcone derivative characterized by the presence of a chlorine atom at the para position of the B-ring [1]. Chalcones are α,β-unsaturated ketones known for their synthetic accessibility and broad biological activities [2]. 4-Chlorochalcone exhibits a distinct pharmacological profile as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) and displays moderate cytotoxicity against various cancer cell lines, distinguishing it from non-chlorinated and other substituted chalcone analogs [3][4].

4-Chlorochalcone: Non-Interchangeability


The biological activity of chalcone derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic rings. Simple substitution of the 4-chloro group with a 4-methoxy, 4-nitro, or 4-dimethylamino moiety results in dramatic shifts in enzyme inhibition potency, selectivity, and cellular cytotoxicity [1][2]. For instance, while 4-chlorochalcone is a potent hMAO-B inhibitor, its 4-nitro analog exhibits dual hMAO-B/AChE activity [1]. These structure-activity relationships (SAR) dictate that 4-chlorochalcone cannot be generically substituted for another chalcone without fundamentally altering the experimental outcome or therapeutic potential, making its specific procurement a critical experimental variable [3].

4-Chlorochalcone: Head-to-Head Benchmarks


hMAO-B Inhibition vs. 4-Dimethylaminochalcone

In a direct head-to-head comparison of synthetic chalcones for human monoamine oxidase (hMAO) inhibition, 4-chlorochalcone demonstrated potent inhibition of hMAO-B with an IC50 of 0.082 μM, which is 2.6-fold less potent than the lead compound, 4-dimethylaminochalcone (IC50 = 0.029 μM), but comparable in potency to 4-nitrochalcone (IC50 = 0.066 μM) [1]. Importantly, 4-chlorochalcone exhibited a distinct selectivity profile, showing less potent inhibition of hMAO-A (IC50 = 9.10 μM) compared to compounds like 2,4'-dichloro-4-dimethylaminochalcone (hMAO-A IC50 = 0.18 μM) [1]. This positions 4-chlorochalcone as a moderately selective hMAO-B inhibitor, differentiating it from both more potent and more selective analogs.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

AChE Inhibition vs. 4-Nitrochalcone

In the same comparative study, 4-chlorochalcone was evaluated for its off-target acetylcholinesterase (AChE) inhibitory activity, a feature of interest for multi-target Alzheimer's disease therapeutics. 4-Chlorochalcone exhibited weak AChE inhibition with an IC50 of 1.25 μM [1]. This is in stark contrast to its close analog, 4-nitrochalcone, which was a much more effective dual-targeting agent, inhibiting AChE with an IC50 of 1.25 μM while also potently inhibiting hMAO-B (IC50 = 0.066 μM) [1]. The differential AChE activity highlights that the 4-chloro substitution results in a cleaner hMAO-B profile with less off-target cholinergic activity compared to the 4-nitro derivative.

Neurodegeneration Alzheimer's Disease Cholinesterase

Breast Cancer Cytotoxicity vs. 4-Methoxychalcone

A direct comparison of the antiproliferative effects of 4-chlorochalcone and 4-methoxychalcone was performed on the SKBR-3 human breast cancer cell line using an MTT assay. 4-Chlorochalcone inhibited cell proliferation with an IC50 of 15.93 μg/mL (approximately 65.6 μM), while 4-methoxychalcone was less potent, exhibiting an IC50 of 18.35 μg/mL (approximately 75.6 μM) [1]. This demonstrates that the electron-withdrawing chloro substituent confers a modest but measurable increase in cytotoxicity compared to the electron-donating methoxy group in this specific cellular context.

Oncology Breast Cancer Cytotoxicity

Antifungal Activity vs. Ketoconazole

Patented research indicates that among a series of synthesized chalcone derivatives, the 4-chloro derivative demonstrated antifungal activity that was superior to the clinically used azole antifungal drug ketoconazole against Microsporum gypseum, a dermatophyte fungus [1]. While the specific quantitative data (e.g., MIC values) are not disclosed in the patent abstract, the explicit claim of superiority over a standard-of-care comparator provides strong class-level evidence for the unique antifungal potential of the 4-chloro substitution pattern.

Mycology Antifungal Agents Dermatophytes

4-Chlorochalcone: Application Scenarios


hMAO-B Probe Development

Researchers developing assays or probes for human monoamine oxidase B (hMAO-B) can procure 4-chlorochalcone as a moderately potent and selective inhibitor (hMAO-B IC50 = 0.082 μM; hMAO-A IC50 = 9.10 μM). Its well-characterized profile, distinct from the more potent 4-dimethylaminochalcone or the dual-targeting 4-nitrochalcone, makes it a useful reference compound for studying the nuances of chalcone-based hMAO-B inhibition [1].

Breast Cancer Halogenated Chalcone Studies

For investigators exploring the SAR of chalcone derivatives in breast cancer, 4-chlorochalcone provides a specific, quantifiable benchmark against the 4-methoxy analog. In SKBR-3 cells, the chloro derivative (IC50 = 15.93 μg/mL) demonstrates superior antiproliferative activity compared to the methoxy derivative (IC50 = 18.35 μg/mL), supporting its use in studies focused on the impact of electron-withdrawing groups on cytotoxicity in this model [2].

Lead Scaffold for Antifungal Drug Discovery

Given its demonstrated superiority over ketoconazole against M. gypseum in a patented study, 4-chlorochalcone serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents targeting dermatophytes. Its procurement is justified for hit-to-lead optimization and for comparative studies against existing azole antifungals [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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